molecular formula C16H20ClFN4O B1402378 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride CAS No. 1361113-70-3

5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Cat. No. B1402378
CAS RN: 1361113-70-3
M. Wt: 338.81 g/mol
InChI Key: ZADSMWGPUJJWJZ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H20ClFN4O and its molecular weight is 338.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. It exhibits efficacy in preclinical tests relevant to emesis and depression, highlighting its potential in clinical applications (Harrison et al., 2001).

Inhibiting Tumor Necrosis Factor and Nitric Oxide

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are structurally similar, inhibit tumor necrosis factor alpha and nitric oxide. These compounds, including similar pyrimidine-morpholine derivatives, are important intermediates in pharmacological research (Lei et al., 2017).

Reactions with Nitrogen-Containing Bases

Reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with secondary amines or morpholine result in nucleophilic replacement, indicating potential for chemical modifications and the synthesis of novel compounds (Shablykin et al., 2008).

Antimicrobial Applications

Novel derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one molecules have shown antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antibacterial and Antifungal Activities

Synthesized pyrimidine-azitidinone analogues, including compounds with morpholine groups, have demonstrated notable antibacterial and antitubercular activities, further indicating the compound's relevance in developing new antimicrobial therapies (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

5-(4-fluorophenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-3-5-12(17)6-4-11)15(20-16)14-10-18-7-8-22-14;/h3-6,9,14,18H,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADSMWGPUJJWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

CAS RN

1361113-70-3
Record name 2-Pyrimidinamine, 5-(4-fluorophenyl)-N,N-dimethyl-4-(2-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361113-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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